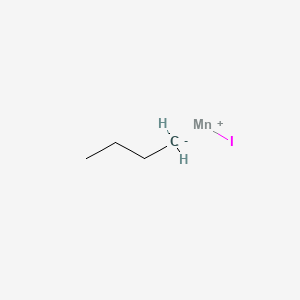
butane;iodomanganese(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane;iodomanganese(1+) is a compound that combines the organic molecule butane with an iodomanganese ion Butane is a simple alkane with the chemical formula C4H10, while iodomanganese(1+) is a manganese ion coordinated with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butane;iodomanganese(1+) can be achieved through several synthetic routes. One common method involves the reaction of butane with manganese iodide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of butane;iodomanganese(1+) may involve large-scale chemical reactors where butane and manganese iodide are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Butane;iodomanganese(1+) undergoes several types of chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with butane;iodomanganese(1+) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state manganese compounds, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Butane;iodomanganese(1+) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of butane;iodomanganese(1+) involves its interaction with molecular targets through its manganese ion and iodine atom. The manganese ion can participate in redox reactions, while the iodine atom can engage in substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butane;iodomanganese(1+) include:
Butane;iodomanganese(2+): A compound with a higher oxidation state of manganese.
Butane;chloromanganese(1+): A compound where the iodine atom is replaced with chlorine.
Butane;iodoiron(1+): A compound where manganese is replaced with iron.
Uniqueness
Butane;iodomanganese(1+) is unique due to its specific combination of butane and iodomanganese, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
62485-87-4 |
|---|---|
Molecular Formula |
C4H9IMn |
Molecular Weight |
238.96 g/mol |
IUPAC Name |
butane;iodomanganese(1+) |
InChI |
InChI=1S/C4H9.HI.Mn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QDPGCNXECGUVTN-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH2-].[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















